molecular formula C10H10N2O B7518204 1-Methyl-1H-indole-6-carboxamide

1-Methyl-1H-indole-6-carboxamide

Cat. No.: B7518204
M. Wt: 174.20 g/mol
InChI Key: RWRGPXWEFDKJOP-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-6-carboxamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-indole-6-carboxamide typically involves the reaction of 1-methylindole with a carboxylating agent under specific conditions. One common method includes the use of methyl 1-hydroxyindole-3-carboxylate as an intermediate, which is then methylated using methyl iodide (MeI) to afford the desired compound .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-Methyl-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxamide
  • 1-Methylindole-3-carboxamide
  • 1H-indole-2-carboxamide

Uniqueness

1-Methyl-1H-indole-6-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity profiles .

Properties

IUPAC Name

1-methylindole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(10(11)13)6-9(7)12/h2-6H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRGPXWEFDKJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (0.77 g of a 60% suspension in mineral oil) was washed with anhydrous hexane (2×10 mL) under a nitrogen atmosphere and then suspended in anhydrous N,N-dimethylformamide (DMF, 30 mL). A solution of indole-6-carboxylic acid (1.01 g) in DMF (20 mL) was added over 5 min and the solution stirred at room temperature for an additional 30 min. Iodomethane (1.2 mL) was added and the mixture stirred for 1 h. The solution was poured onto ice and allowed to warm up to room temperature. The resulting solid was collected by filtration, washed with water and dried under high vacuum to afford methyl 1-methylindole-6-carboxylate. A potion of this material (0.33 g) was dissolved in methanol (7 mL) and DMF (1 mL) and treated with 5N aqueous sodium hydroxide solution (2 mL). The mixture was heated at reflux for 22 h and then allowed to cool to ambient temperature. The solvent was evaporated under reduced pressure. The residue was dissolved in water (15 mL) and the solution was cooled in an ice-bath and acidified to pH 4 with concentrated HCl. The precipitated solid was collected by filtration, washed with water and dried under high vacuum to produce 1-methylindole-6-carboxylic acid. A portion of this material (0.27 g) was dissolved in DMF (4 mL), and treated with diisopropylethylamine (1.6 mL) and ammonia (12 mL of a 0.5M solution in dioxane) under a nitrogen atmosphere. O-Benzotriazol-N,N,N′, N′-tetramethyluronium hexafluorophosphate (0.64 g) was added and the mixture stirred at room temperature for 20 h. The solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (50 mL), and the solution washed with water, 1M sodium carbonate solution, and brine, and dried over magnesium sulfate. Evaporation of the solvent under reduced pressure produced 1-methylindole-6-carboxamide as an off-white solid. A portion of this material (0.04 g) was suspended in anhydrous toluene (1.0 mL) under a nitrogen atmosphere, and treated with 3,5-bis(trifluoromethylphenyl isocyanate (42 μL). The mixture was heated at reflux for 2 h and then allowed to cool to room temperature. The solid was collected by filtration, washed with petroleum ether, dichloromethane and methanol and dried under high vacuum to yield the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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